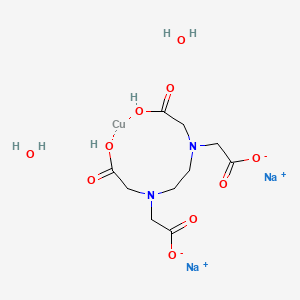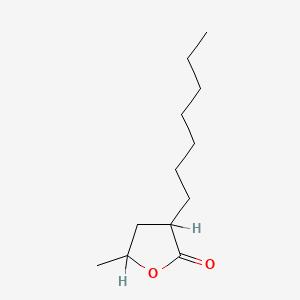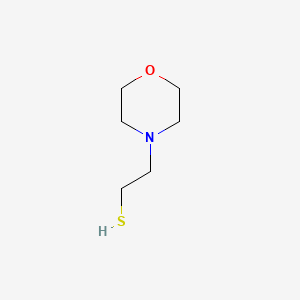
4-Morpholineethanethiol
Overview
Description
4-Morpholineethanethiol, also known as MET or met-88, is a sulfur-containing amino acid that has been widely used in scientific research. It is a versatile compound that can be used in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Buffering Agent in Biochemical Research
4-Morpholineethanesulfonic acid (MES), a derivative of 4-Morpholineethanethiol, is utilized as a standard buffer for pH control in the physiological region. Its apparent molar volumes in water and in aqueous solutions of NaCl, KCl, KBr, and CH3COOK have been calculated based on density measurements. This research highlights its significant role in biochemical studies (Taha & Lee, 2010).
Applications in Organic Synthesis
4-Morpholineethanethiol is instrumental in organic synthesis, particularly in reactions involving dithiazol-5-ylidene derivatives and isothiazole ring synthesis. These processes are crucial for developing novel organic compounds with potential applications in various fields (Emayan et al., 1997).
Reagent in Spectroscopic Studies
This compound is used in spectroscopic and kinetic studies, particularly in reactions involving methyl beta-methylthio-alpha-nitrocinnamate with piperidine and morpholine. Such studies are essential for understanding reaction mechanisms at a molecular level (Bernasconi et al., 2007).
Pharmaceutical Applications
In pharmaceutical research, derivatives of 4-Morpholineethanethiol, like 4-(Phenylsulfonyl) morpholine, show antimicrobial properties against various microorganisms. This indicates its potential in developing new antimicrobial agents (Oliveira et al., 2015).
Stereochemical Research
4-Morpholineethanethiol derivatives are used in stereochemical studies, especially in investigating conformational aspects of compounds like 4-(4'-Methoxythiocinnamoyl)morpholine. Such studies are vital for the development of drugs and understanding molecular interactions (Fulea & Krueger, 1977).
Ionic Liquid Research
Compounds like 4-benzyl-4-methylmorpholinium, derived from 4-Morpholineethanethiol, are studied for their physicochemical properties, cytotoxicity, and biodegradability. These studies are crucial for developing environmentally friendly solvents and materials (Pernak et al., 2011).
Combustion Chemistry
Morpholine, a related compound, is studied in combustion chemistry to understand the behavior of oxygenated nitrogen-containing fuels. These studies are essential for environmental science and engineering (Lucassen et al., 2009).
properties
IUPAC Name |
2-morpholin-4-ylethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c9-6-3-7-1-4-8-5-2-7/h9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVWMFBVTTUSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063514 | |
| Record name | 4-Morpholineethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholineethanethiol | |
CAS RN |
4542-46-5 | |
| Record name | 4-Morpholineethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4542-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholineethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004542465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholineethanethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Morpholineethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morpholin-4-ylethylthiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

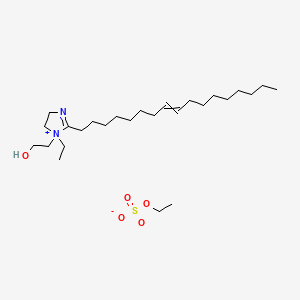
![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro-](/img/structure/B1614619.png)

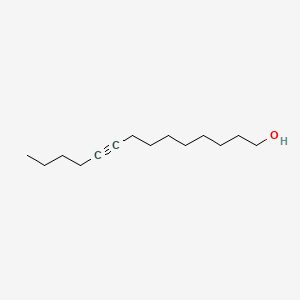

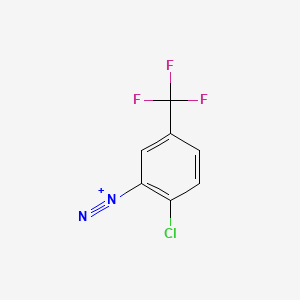

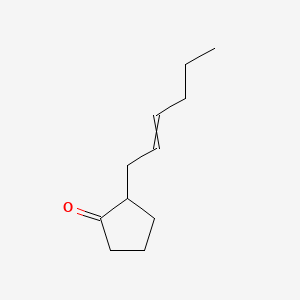
![[(2,4-Dinitrophenyl)thio]acetic acid](/img/structure/B1614632.png)
